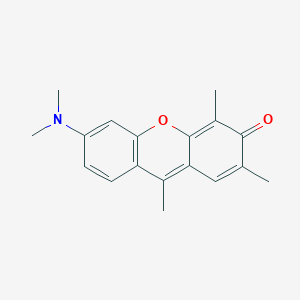
6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of xanthene, a tricyclic aromatic compound, and features a dimethylamino group, which contributes to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one typically involves the reaction of xanthene derivatives with dimethylamine under controlled conditions. One common method includes the alkylation of xanthene with dimethylamine in the presence of a suitable catalyst, such as an acid or base, to facilitate the reaction . The reaction conditions often require specific temperatures and pressures to ensure optimal yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and enhances the overall yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted xanthenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye in various analytical techniques.
Biology: The compound serves as a marker in biological assays and imaging studies.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: The compound is utilized in the manufacturing of dyes and pigments for various industrial applications
Wirkmechanismus
The mechanism of action of 6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding affinity to target molecules, influencing various biochemical processes. The compound’s fluorescent properties are attributed to its ability to absorb and emit light at specific wavelengths, making it valuable in imaging and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Dimethylamino-1,4,6-trimethyl-1,4-diazacycloheptane
- 6-Dimethylamino-2-methyl-5-oxopentanoate
- Dimethylaniline
Uniqueness
Compared to similar compounds, 6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one stands out due to its unique structural configuration and enhanced fluorescent properties. Its versatility in various scientific applications, particularly in fluorescence-based techniques, highlights its significance in research and industry .
Eigenschaften
CAS-Nummer |
106342-02-3 |
|---|---|
Molekularformel |
C18H19NO2 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
6-(dimethylamino)-2,4,9-trimethylxanthen-3-one |
InChI |
InChI=1S/C18H19NO2/c1-10-8-15-11(2)14-7-6-13(19(4)5)9-16(14)21-18(15)12(3)17(10)20/h6-9H,1-5H3 |
InChI-Schlüssel |
NDTAQNBYNSABAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=C(C=C(C=C3)N(C)C)OC2=C(C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate](/img/structure/B14321845.png)
![N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14321848.png)
![N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide](/img/structure/B14321850.png)
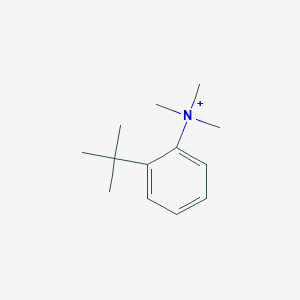
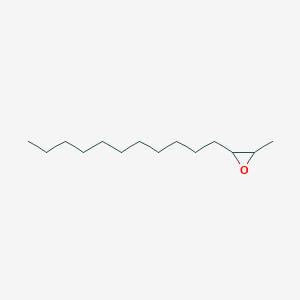
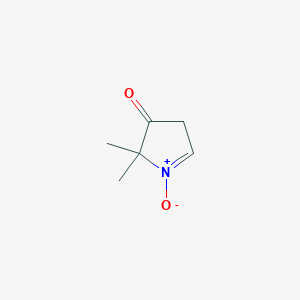
![2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole](/img/structure/B14321866.png)
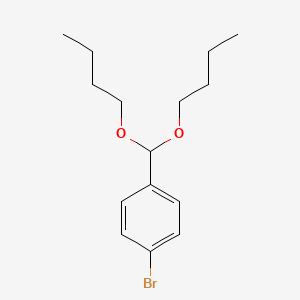
![1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane](/img/structure/B14321897.png)
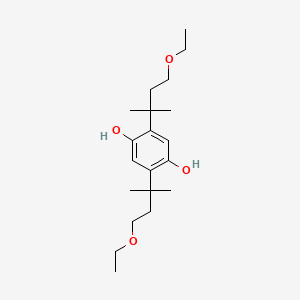
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid](/img/structure/B14321906.png)
![2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)-](/img/structure/B14321908.png)
![3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride](/img/structure/B14321919.png)

